![molecular formula C15H9Cl2NOS B4277324 N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide](/img/structure/B4277324.png)
N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide, also known as ODM-201, is a nonsteroidal antiandrogen drug that is currently being studied for its potential use in the treatment of prostate cancer. It was first synthesized in 2008 by researchers at Orion Corporation, a Finnish pharmaceutical company.
Wirkmechanismus
N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth and proliferation of prostate cancer cells, which are dependent on androgens for their survival.
Biochemical and Physiological Effects
In preclinical studies, N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide has been shown to significantly reduce the growth and proliferation of prostate cancer cells, both in vitro and in vivo. It has also been shown to have minimal effects on other hormone receptors, such as the estrogen and glucocorticoid receptors, which reduces the risk of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide is its high selectivity for the androgen receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance, which may allow for less frequent dosing in clinical use.
One limitation of N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide is that it is currently only being studied in the context of prostate cancer, so its potential applications in other diseases are unknown. Additionally, as a new drug, more research is needed to fully understand its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide. One area of interest is the potential use of N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further studies are needed to understand the optimal dosing and treatment regimens for N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide in different patient populations.
Conclusion
N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide is a promising new drug that has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of prostate cancer. Its high selectivity for the androgen receptor and favorable pharmacokinetic profile make it a promising candidate for further study. However, more research is needed to fully understand its safety and efficacy in humans, as well as its potential applications in other diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide has been shown to be a potent and selective inhibitor of the androgen receptor, which is a key target in the treatment of prostate cancer. It has demonstrated efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of both castration-resistant and hormone-sensitive prostate cancer.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c16-9-5-6-12(17)13(7-9)18-15(19)11-8-20-14-4-2-1-3-10(11)14/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZDDRWLSQVYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.